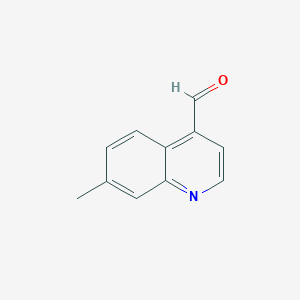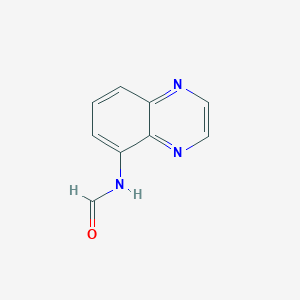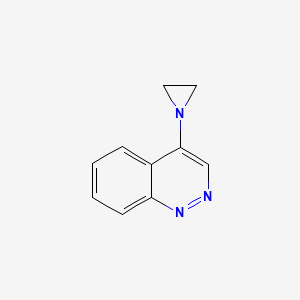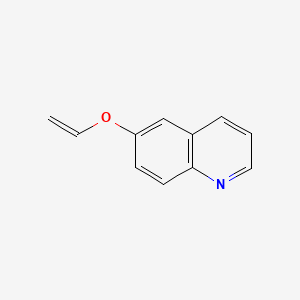
6-(Vinyloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Vinyloxy)quinoline is a nitrogen-containing heterocyclic aromatic compound. It features a quinoline core with a vinyloxy group attached at the sixth position. Quinolines are known for their broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . The vinyloxy group adds unique reactivity to the quinoline core, making this compound a valuable compound in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Vinyloxy)quinoline can be achieved through various methods. One common approach involves the reaction of 6-hydroxyquinoline with vinyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the vinyloxy group.
Another method involves the use of transition metal catalysts, such as palladium or nickel, to facilitate the coupling of 6-bromoquinoline with vinyl ethers. This method often requires the use of ligands and specific reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(Vinyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The vinyloxy group can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The vinyloxy group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, amines, and organometallic compounds are commonly employed.
Major Products
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-(Vinyloxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-(Vinyloxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
6-Hydroxyquinoline: A precursor in the synthesis of 6-(Vinyloxy)quinoline.
6-Bromoquinoline: Another precursor used in transition metal-catalyzed coupling reactions.
Uniqueness
This compound is unique due to the presence of the vinyloxy group, which imparts distinct reactivity and properties compared to other quinoline derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic organic chemistry.
Properties
CAS No. |
59195-18-5 |
|---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
6-ethenoxyquinoline |
InChI |
InChI=1S/C11H9NO/c1-2-13-10-5-6-11-9(8-10)4-3-7-12-11/h2-8H,1H2 |
InChI Key |
STBBGXCELOSTPW-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


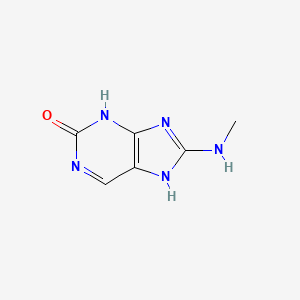
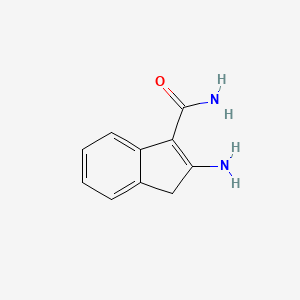
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
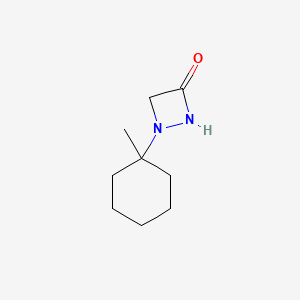
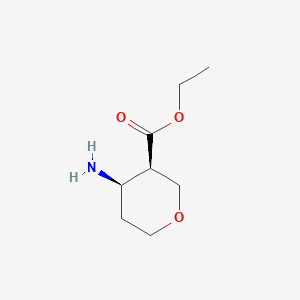

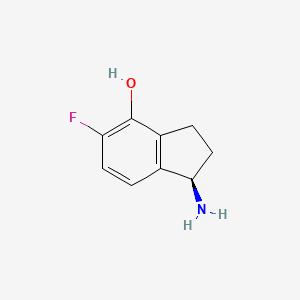
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)

![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)

